7-Methoxyquinoline Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

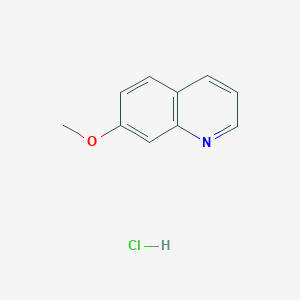

7-Methoxyquinoline Hydrochloride is a specialty chemical with the CAS number 1418117-82-4 . It has a molecular formula of C10H10ClNO and a molecular weight of 195.65 g/mol .

Synthesis Analysis

The synthesis of quinoline and its derivatives, including 7-Methoxyquinoline, has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . In addition, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Methoxyquinoline, a derivative of 7-Methoxyquinoline Hydrochloride, consists of a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Methoxyquinoline, have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

7-Methoxyquinoline Hydrochloride is a solid at room temperature . It has a molecular weight of 195.65 g/mol . The compound should be stored in an inert atmosphere at roomScientific Research Applications

Chemical Constituents and Synthesis

- Chemical Constituents of Thalictrum delavayi : Research identified compounds related to 7-Methoxyquinoline Hydrochloride, including new compounds, from Thalictrum delavayi Franch. This study provides insights into the chemical diversity and potential applications of these compounds in various scientific fields (Wang et al., 2003).

- Synthesis and Antimicrobial Evaluation of Quinolone Derivatives : A study focusing on the synthesis of new heterocyclic compounds incorporating quinolone moieties, which are related to 7-Methoxyquinoline Hydrochloride, demonstrated their potential as antimicrobial agents against various bacteria (Hamama et al., 2015).

Biological Activities

- Antioxidative or Prooxidative Effects : A study explored the impact of various 4-hydroxyquinoline derivatives, related to 7-Methoxyquinoline Hydrochloride, on the peroxidation and hemolysis of human erythrocytes. This research is crucial in understanding the antioxidant or prooxidative nature of these compounds (Liu et al., 2002).

Analytical Applications

- Chemosensor for Cadmium : A study on 5-Chloro-8-methoxyquinoline, a derivative of 7-Methoxyquinoline Hydrochloride, described its application as a chemosensor for detecting cadmium ions, highlighting its significance in environmental and food safety monitoring (Prodi et al., 2001).

Synthesis of Complex Compounds

- Innovative Synthesis Approaches : Research on the synthesis of 7-Hydroxyquinolin-2(1H)-one, a key intermediate of certain pharmaceuticals, illustrates innovative approaches to synthesizing complex molecules related to 7-Methoxyquinoline Hydrochloride, emphasizing advancements in chemical synthesis techniques (Reddy et al., 2018).

Mechanism of Action

Target of Action

7-Methoxyquinoline Hydrochloride, a derivative of quinoline, is primarily targeted towards pathogenic microbes . Quinoline derivatives have been found to exhibit antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi .

Mode of Action

Quinoline derivatives are known to interact with bacterial cells, disrupting their normal functions and leading to their death .

Biochemical Pathways

It is known that quinoline derivatives can interfere with various cellular processes in bacteria, leading to their death .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The primary result of the action of 7-Methoxyquinoline Hydrochloride is the inhibition of growth and proliferation of pathogenic microbes . This leads to a decrease in the number of infectious agents and alleviation of the symptoms associated with the infection.

Action Environment

The action, efficacy, and stability of 7-Methoxyquinoline Hydrochloride can be influenced by various environmental factors. These can include the pH of the environment, presence of other compounds, and temperature . .

properties

IUPAC Name |

7-methoxyquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDYBWPAQXRERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyquinoline Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[methyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413169.png)

![(6-Chloro-4-{[4-(propan-2-yloxy)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2413171.png)

![2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2413176.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2413177.png)

![(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B2413186.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)